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Compound of Interest

Compound Name: 2-Chloroethyl p-toluenesulfonate

Cat. No.: B146322

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloroethyl
p-toluenesulfonate (CAS No. 80-41-1), a key intermediate in organic synthesis. The
document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data in a structured format, supplemented by detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Chloroethyl p-
toluenesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic H (ortho to
7.81 Doublet (d) 2H
SOz2)
Aromatic H (ortho to
7.37 Doublet (d) 2H
CHs)
4.23 Triplet (t) 2H -OCHa2-
3.66 Triplet (t) 2H -CH:CI
2.46 Singlet (s) 3H -CHs

13C NMR (Carbon NMR) Data

While a complete, explicitly assigned spectrum is not readily available in all public databases,

typical chemical shifts for the carbon environments in 2-Chloroethyl p-toluenesulfonate are

presented below based on spectral data and predictive models.

Chemical Shift (6) ppm

Assighment

~145 Aromatic C-SO:2

~134 Aromatic C-CHs

~130 Aromatic CH (ortho to SO2)
~128 Aromatic CH (ortho to CHs)
~69 -OCHz2-

~41 -CH2ClI

~22 -CHs

Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands observed in the infrared spectrum

of 2-Chloroethyl p-toluenesulfonate.
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch
~1600, ~1495 Medium Aromatic C=C bending
~1360 Strong S=0 asymmetric stretch
~1170 Strong S=0 symmetric stretch
~1100 Strong C-O stretch

~950 Strong S-O stretch

~740 Strong C-Cl stretch

660 Strong Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)

The mass spectrum of 2-Chloroethyl p-toluenesulfonate is characterized by a molecular ion

peak and several key fragment ions.

m/z Relative Intensity Assignment
[M]* (Molecular ion with 35CI/
234/236 Moderate )
37Cl isotopes)
171 High [M - C2H4CI+
155 High [CH3CeH4SO2]*
91 Very High [C7H7]* (Tropylium ion)
65 Moderate [CsHs]*

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of 2-Chloroethyl p-toluenesulfonate is accurately weighed and
dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

e The solution is transferred to a 5 mm NMR tube.
H NMR Spectroscopy:
e Instrument: A 400 MHz (or higher) NMR spectrometer.
e Parameters:
o Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32.

[e]

o

Relaxation Delay: 1.0 s.

[¢]

Acquisition Time: 4.0 s.

o

Spectral Width: 16 ppm.

[e]

Temperature: 298 K.

13C NMR Spectroscopy:

e Instrument: A 100 MHz (or higher, corresponding to the tH frequency) NMR spectrometer.
e Parameters:

o Pulse Sequence: Proton-decoupled single-pulse sequence.
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Number of Scans: 1024-4096 (or more, depending on concentration).

[e]

o

Relaxation Delay: 2.0 s.

[¢]

Acquisition Time: 1.5 s.

[¢]

Spectral Width: 240 ppm.
o Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00
ppm for *H and the CDCIs solvent peak at 77.16 ppm for 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As 2-Chloroethyl p-toluenesulfonate is a liquid at room temperature, a
thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr)
or sodium chloride (NacCl) salt plates.

Instrumentation and Data Acquisition:
e Instrument: A Fourier-Transform Infrared Spectrometer.

e Parameters:

o

Scan Range: 4000-400 cm~1,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

o

Mode: Transmittance.

[e]

o A background spectrum of the clean salt plates is recorded prior to the sample analysis and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Instrumentation and Data Acquisition:

e Instrument: A mass spectrometer coupled with a gas chromatograph (GC-MS) is typically
used for analysis of this compound.

¢ lonization Method: Electron lonization (El) at 70 eV.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25
pum film thickness.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.

Oven Temperature Program:

o Initial temperature: 100 °C, hold for 2 minutes.
o Ramp: 10 °C/min to 280 °C.

o Final hold: 5 minutes at 280 °C.

Mass Spectrometry (MS) Conditions:

lon Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-450.

Solvent Delay: 3 minutes.

Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an
organic compound like 2-Chloroethyl p-toluenesulfonate.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroethyl p-
toluenesulfonate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146322#spectroscopic-data-of-2-chloroethyl-p-
toluenesulfonate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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